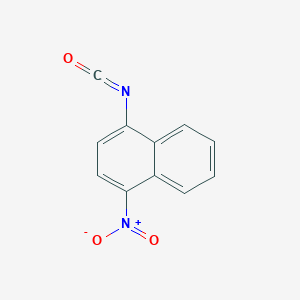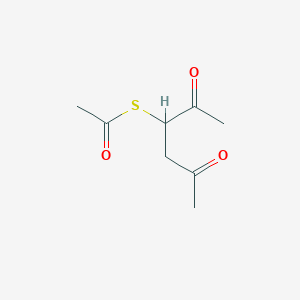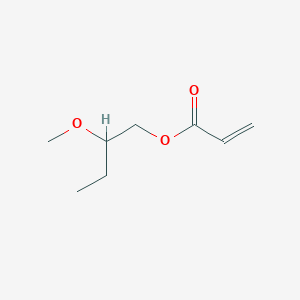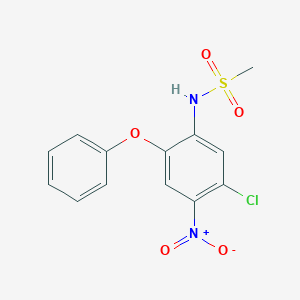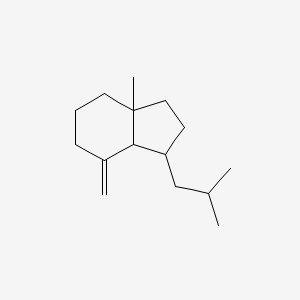![molecular formula C17H22FNO3 B14645122 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- CAS No. 56660-98-1](/img/structure/B14645122.png)
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- is an organic compound that belongs to the class of piperidinones. This compound is characterized by the presence of a piperidinone ring substituted with a 4-fluorophenyl group and a dioxolane ring. It is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs .
Preparation Methods
The synthesis of 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- can be achieved through several synthetic routes. One common method involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple, inexpensive, and mild reduction to obtain the desired piperidinone . Industrial production methods may involve the use of more scalable and efficient processes, such as catalytic hydrogenation or the use of specific organometallic reagents.
Chemical Reactions Analysis
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- can be compared with other similar compounds, such as:
4-Piperidone: A simpler piperidinone derivative used as an intermediate in chemical synthesis.
1-Propyl-4-piperidone: Another piperidinone derivative with different substituents, used in various chemical reactions.
1-(4-Fluorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride: A related compound with a similar fluorophenyl group, used in pharmaceutical research. The uniqueness of 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56660-98-1 |
|---|---|
Molecular Formula |
C17H22FNO3 |
Molecular Weight |
307.36 g/mol |
IUPAC Name |
1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-one |
InChI |
InChI=1S/C17H22FNO3/c18-15-4-2-14(3-5-15)17(21-12-13-22-17)8-1-9-19-10-6-16(20)7-11-19/h2-5H,1,6-13H2 |
InChI Key |
RAVDTDUTJJIOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCCC2(OCCO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


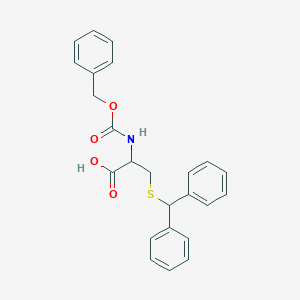
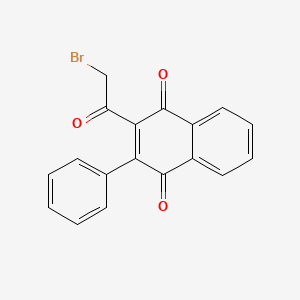
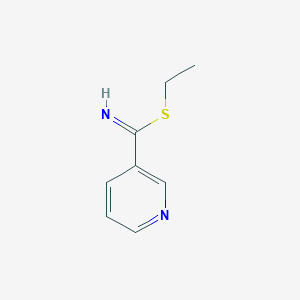
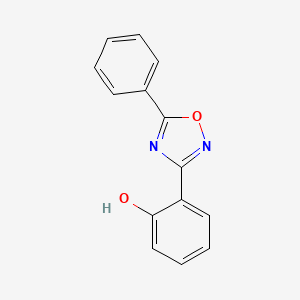


![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
